![molecular formula C19H26N6O3 B5662558 2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662558.png)
2-(2-methoxyethyl)-8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
This compound belongs to a class of chemicals that include derivatives of pyrimidine, featuring the 1,2,4-triazolo[4,3-a]pyrimidine ring. Its introduction into scientific research focuses on exploring its synthesis, structural analysis, and potential biological activities.
Synthesis Analysis
The synthesis involves condensation reactions, highlighting the compound's complex formation from simpler molecules. Techniques such as supercritical carbon dioxide synthesis have been utilized for related compounds, emphasizing innovative and environmentally friendly synthesis methods (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure has been characterized using X-ray diffraction and spectroscopic methods, including NMR and IR, to determine its geometric and electronic configurations. Hirshfeld surface analysis and DFT calculations further elucidate the compound's intermolecular interactions and electronic properties (Lahmidi et al., 2019).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-14-5-9-25-16(21-22-18(25)20-14)17(27)24-8-3-6-19(13-24)7-4-15(26)23(12-19)10-11-28-2/h5,9H,3-4,6-8,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABPDKKDQYAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)C(=O)N3CCCC4(C3)CCC(=O)N(C4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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